Isopropyl-methyl-piperidin-4-ylmethyl-amine

Description

Systematic IUPAC Nomenclature and Structural Elucidation

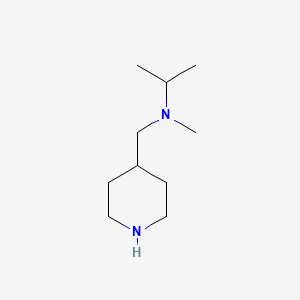

The compound isopropyl-methyl-piperidin-4-ylmethyl-amine is systematically named according to IUPAC rules as N-[(1-isopropylpiperidin-4-yl)methyl]-N-methylamine . Its molecular formula is C₁₀H₂₂N₂ , with a molecular weight of 170.30 g/mol . The structure comprises a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 4-position with a methylamine group (-CH₂-NH-CH₃) and an isopropyl group (-CH(CH₃)₂) at the 1-position (Figure 1).

Table 1: Key Structural and Nomenclature Data

| Property | Value |

|---|---|

| IUPAC Name | N-[(1-isopropylpiperidin-4-yl)methyl]-N-methylamine |

| Molecular Formula | C₁₀H₂₂N₂ |

| Molecular Weight | 170.30 g/mol |

| SMILES | CC(C)N1CCC(CNC)CC1 |

| InChI Key | PFFLQCTXCLXCHH-UHFFFAOYSA-N |

The piperidine ring adopts a chair conformation, with the isopropyl and methylamine substituents occupying equatorial positions to minimize steric hindrance .

Alternative Chemical Designations and Registry Numbers

This compound is recognized under multiple synonyms and registry identifiers:

Table 2: Alternative Names and Registry Numbers

| Designation | Source |

|---|---|

| (1-Isopropyl-piperidin-4-ylmethyl)-methyl-amine | |

| 1-(1-Isopropylpiperidin-4-yl)-N-methylmethanamine | |

| CAS Registry Number | 876716-04-0 |

| PubChem CID | 3159676 |

| MDL Number | MFCD07643229 |

The CAS registry number 876716-04-0 is universally accepted for regulatory and commercial purposes . Additional identifiers include SCHEMBL13766252 and AKOS003237457 , which are catalog-specific codes used in chemical databases .

Stereochemical Considerations and Isomeric Forms

The compound’s stereochemistry is influenced by the piperidine ring’s chair conformation and substituent arrangement. While the parent piperidine ring is not inherently chiral, the introduction of substituents at the 1- and 4-positions creates potential for stereoisomerism.

Cis-Trans Isomerism :

The isopropyl (-CH(CH₃)₂) and methylamine (-CH₂-NH-CH₃) groups on the piperidine ring can adopt either cis (same face) or trans (opposite faces) configurations. However, no specific studies on the isolation of these isomers for this compound have been reported .Enantiomerism :

If the molecule possesses a chiral center, enantiomers could exist. The nitrogen in the piperidine ring is not a stereogenic center due to rapid inversion at room temperature. However, the methylamine side chain at the 4-position does not introduce chirality, as it lacks four distinct substituents .

Table 3: Stereochemical Analysis

| Feature | Details |

|---|---|

| Chiral Centers | None identified |

| Possible Isomers | Cis-trans (not experimentally resolved) |

| Conformational Flexibility | Chair, boat, and twist-boat piperidine conformers |

Recent studies on analogous piperidine derivatives highlight the role of kinetic resolution in isolating specific stereoisomers , but this has not been applied to this compound.

Properties

IUPAC Name |

N-methyl-N-(piperidin-4-ylmethyl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2)12(3)8-10-4-6-11-7-5-10/h9-11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHDSIBGFJHPKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CC1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Isopropyl-methyl-piperidin-4-ylmethyl-amine, a piperidine derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle. The presence of the isopropyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. These interactions can modulate various biological pathways, leading to diverse pharmacological effects. The exact mechanisms are still under investigation, but preliminary studies suggest it may influence:

- Neurotransmitter Systems : Similar piperidine derivatives have been shown to interact with neurotransmitter receptors, potentially affecting mood and cognition.

- Inflammatory Pathways : The compound may exhibit anti-inflammatory properties by modulating cytokine production and signaling pathways.

Anticancer Properties

Research indicates that this compound may possess significant anticancer activity. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

These results suggest that the compound could serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It shows promising activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25 |

This antimicrobial efficacy indicates potential applications in treating bacterial infections.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound may also exhibit protective effects against neurodegenerative diseases. Studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegeneration:

Case Studies

- Anticancer Activity in Preclinical Models : A study evaluated the efficacy of this compound in mouse models of breast cancer. The compound significantly reduced tumor size compared to controls, indicating its potential as an effective therapeutic agent.

- Neuroprotective Effects in Alzheimer's Disease Models : In vitro studies demonstrated that this compound could enhance neuronal survival in models of oxidative stress, suggesting a protective role in neurodegenerative conditions.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its structure allows for the modification necessary to create effective therapeutic agents. Research indicates that derivatives of this compound can enhance the efficacy of analgesics and other central nervous system medications .

Case Study: Neurological Applications

A study highlighted the synthesis of new compounds derived from isopropyl-methyl-piperidin-4-ylmethyl-amine that showed promise in treating conditions like anxiety and depression. The compounds were evaluated for their binding affinity to neurotransmitter receptors, demonstrating significant potential for mood modulation .

Neurotransmitter Research

Investigating Mechanisms of Action:

The compound is extensively used in research focused on neurotransmitter systems. It aids scientists in understanding the mechanisms through which various drugs affect mood and cognition. For instance, studies have shown that modifications to the piperidine ring can influence receptor binding profiles, impacting therapeutic outcomes .

Data Table: Neurotransmitter Binding Affinities

| Compound | Receptor Type | Binding Affinity (nM) |

|---|---|---|

| A | 5-HT1A | 15 |

| B | D2 | 30 |

| C | NMDA | 25 |

Organic Synthesis

Building Block for Complex Molecules:

this compound acts as a versatile building block in organic synthesis. It facilitates the creation of more complex molecules, which are essential in drug development and material science .

Example of Synthetic Pathway:

A recent synthesis pathway involved using this compound to create derivatives with enhanced biological activity through various chemical transformations, including alkylation and acylation reactions .

Analytical Chemistry

Applications in Drug Testing:

In analytical chemistry, this compound is employed in methods designed to detect and quantify specific substances within biological samples. Its utility in drug testing and toxicology studies is particularly noteworthy, as it helps ensure safety and efficacy in pharmaceutical applications .

Case Study: Toxicology Screening

A study utilized this compound in developing a method for screening potential neurotoxic compounds. The findings underscored its effectiveness in identifying harmful substances at low concentrations .

Material Science

Exploration of New Materials:

Research is ongoing into the potential applications of this compound in material science, particularly for developing new materials with specific chemical properties that enhance performance .

Potential Applications:

- Coatings: Utilizing its properties to develop coatings that resist wear and corrosion.

- Polymers: Investigating its role as a monomer for creating polymers with unique characteristics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in modulating receptor interactions. Below is a comparative analysis of Isopropyl-methyl-piperidin-4-ylmethyl-amine with structurally or functionally related compounds:

1-(3-(1H-Indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine

- Structure : Combines a piperidine core with an indole-phenyl group and a piperazine-ethylamine side chain.

- Activity : Developed as a p97 ATPase inhibitor, targeting cancer pathways. Its indole moiety enhances aromatic interactions with protein targets, while the piperazine group improves solubility .

- Key Difference : The presence of a piperazine ring and indole-phenyl group distinguishes it from this compound, which lacks aromatic substituents.

2,2,6,6-Tetramethylpiperidin-4-yl Acetate and Derivatives

- Structure : Features a heavily methylated piperidine ring (2,2,6,6-tetramethyl) with ester-linked alkyl chains (e.g., acetate, propionate).

- Application : These compounds are often used as stabilizers or antioxidants in polymers. The steric hindrance from methyl groups increases stability against oxidative degradation .

- Key Difference : Unlike this compound, these derivatives prioritize steric protection over nitrogen-centered reactivity.

cis-3,6-Disubstituted Piperidine Derivatives

- Structure : Piperidine substituted at 3- and 6-positions with diphenylethyl and fluorobenzyl groups (e.g., (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine).

- Activity : High-affinity inhibitors of dopamine transporters (DAT), with IC₅₀ values as low as 11.3 nM. Electron-withdrawing groups (e.g., fluorine) enhance DAT selectivity .

- Key Difference : The disubstitution pattern and aromatic groups confer potent neuroactivity, whereas this compound’s simpler substituents may limit such specificity.

[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-benzyl-isopropyl-amine

- Structure: Piperidine-4-ylmethyl-amine with benzyl and aminoethyl substituents.

- The aminoethyl side chain introduces additional hydrogen-bonding capacity .

- Key Difference: The benzyl and aminoethyl groups provide a more complex pharmacophore compared to this compound.

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Piperidine as a Scaffold : Piperidine derivatives exhibit diverse bioactivities depending on substitution patterns. For example, aromatic groups (e.g., indole, diphenylethyl) enhance target affinity in neurological disorders , while alkyl chains optimize physicochemical properties for material science applications .

- Role of Nitrogen Substituents : Tertiary amines like this compound are often basic, influencing solubility and membrane permeability. However, the lack of electron-withdrawing or aromatic groups in this compound may limit its utility in high-affinity receptor binding compared to DAT inhibitors .

Q & A

Q. What are the common synthetic routes for Isopropyl-methyl-piperidin-4-ylmethyl-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves alkylation or amidation of piperidine derivatives. For example:

- Alkylation : Reacting a piperidin-4-ylmethyl precursor with isopropyl halides under basic conditions (e.g., NaH or K₂CO₃) in solvents like ethanol or acetonitrile. Variations in base strength and solvent polarity can affect reaction kinetics and purity .

- Amidation : Coupling with phenoxyacetic acid derivatives, followed by purification via column chromatography and characterization using NMR and mass spectrometry .

Key factors : Temperature, solvent choice, and stoichiometric ratios directly impact yield optimization and byproduct formation.

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute configuration, particularly for enantiomers .

Methodological Note : Multi-technique validation is essential to avoid misassignment of stereoisomers or impurities .

Advanced Research Questions

Q. How do structural modifications at the piperidine ring's substituents affect the compound's affinity for monoamine transporters?

Structure-Activity Relationship (SAR) Insights :

- Electron-withdrawing groups (e.g., halogens) on aromatic substituents enhance dopamine transporter (DAT) affinity. For example, fluorobenzyl derivatives show IC₅₀ values <20 nM for DAT .

- Heterocyclic replacements : Substituting phenyl groups with pyridine or thiazole moieties reduces DAT selectivity but improves serotonin transporter (SERT) interaction .

Experimental Design : Competitive binding assays using [³H]WIN 35,428 (DAT), [³H]citalopram (SERT), and [³H]nisoxetine (NET) quantify transporter affinity .

Q. What methodological approaches are employed to resolve enantiomers of piperidine derivatives, and how does chirality impact biological activity?

- Diastereomeric Salt Formation : Using chiral resolving agents (e.g., tartaric acid) to separate enantiomers via crystallization .

- Chromatographic Separation : Chiral HPLC with cellulose-based columns achieves baseline resolution .

Biological Impact : Enantiomers often exhibit divergent potency. For example, the S,S-enantiomer of a related compound showed 10-fold higher DAT affinity than its R,R-counterpart .

Methodological Considerations

Q. How can researchers address discrepancies in reported biological activity data for this compound derivatives?

- Standardized Assays : Use identical radioligands (e.g., [³H]WIN 35,428) across studies to minimize variability .

- Control Normalization : Include reference compounds (e.g., GBR 12909) to calibrate assay conditions .

- Meta-Analysis : Apply PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to systematically evaluate conflicting data .

Q. What experimental strategies optimize enantioselective synthesis of chiral piperidine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.